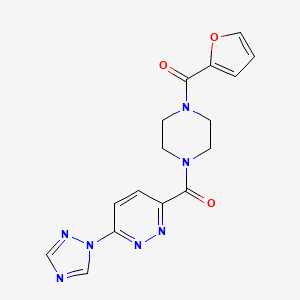

(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

Description

The compound "(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone" is a heterocyclic molecule featuring a pyridazine core substituted with a 1,2,4-triazole moiety at the 6-position. The methanone group bridges this pyridazine-triazole system to a piperazine ring, which is further functionalized with a furan-2-carbonyl group. The furan carbonyl group introduces aromatic and electron-rich characteristics, which may influence solubility and target binding .

Properties

IUPAC Name |

[4-(furan-2-carbonyl)piperazin-1-yl]-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N7O3/c24-15(12-3-4-14(20-19-12)23-11-17-10-18-23)21-5-7-22(8-6-21)16(25)13-2-1-9-26-13/h1-4,9-11H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCALDZJKQDQPIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole and pyridazine intermediates, followed by their coupling with the furan and piperazine derivatives.

-

Step 1: Synthesis of 1H-1,2,4-triazole intermediate

Reagents: Hydrazine hydrate, formamide

Conditions: Reflux, 100-150°C

Reaction: Cyclization to form the triazole ring

-

Step 2: Synthesis of pyridazine intermediate

Reagents: Hydrazine hydrate, diethyl oxalate

Conditions: Reflux, 80-120°C

Reaction: Formation of the pyridazine ring

-

Step 3: Coupling of triazole and pyridazine intermediates

Reagents: Appropriate coupling agents (e.g., EDC, DCC)

Conditions: Room temperature to mild heating

Reaction: Formation of the triazole-pyridazine core

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

Reduction: Reduction reactions can target the triazole and pyridazine rings, potentially leading to the formation of dihydro derivatives.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the piperazine and furan moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides, bases (e.g., NaOH, KOH)

Major Products

Oxidation: Furan-2-carboxylic acid derivatives

Reduction: Dihydrotriazole and dihydropyridazine derivatives

Substitution: Various substituted piperazine and furan derivatives

Scientific Research Applications

Chemistry

Biology

In biological research, the compound is studied for its potential as a bioactive molecule, with investigations into its interactions with biological targets such as enzymes and receptors.

Medicine

The compound is explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities. Its unique structure allows for the design of novel drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and pyridazine rings can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. The furan and piperazine moieties contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of pyridazine, triazole, and furan motifs. Below is a comparison with analogous compounds from the literature:

Table 1: Structural and Functional Comparison

| Compound Name/Structure | Core Heterocycle | Triazole Substituent | Piperazine Substituent | Key Physical Properties | Biological Activity |

|---|---|---|---|---|---|

| Target Compound: (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone | Pyridazine + 1,2,4-triazole | 1H-1,2,4-triazol-1-yl | Furan-2-carbonyl | Not reported in evidence | Hypothesized antimicrobial/antiparasitic |

| (6-Chloro-2-methylimidazo-[1,2-a]-pyridin-3-yl)(4-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-methyl)-piperazin-1-yl)-methanone (8p) | Imidazo-pyridine + 1,2,3-triazole | 4-Methoxy-2-nitrophenyl | 1H-1,2,3-triazol-4-yl-methyl | M.p. 104–105°C; ESI-MS: 577.6/578.2 | Antileishmanial (IC₅₀: 1.2 µM) |

| (2,7-Dimethylimidazo-[1,2-a]-pyridin-3-yl)(4-(2-(4-propyl-1H-1,2,3-triazol-1-yl)-ethyl)-piperazin-1-yl)-methanone (10a) | Imidazo-pyridine + 1,2,3-triazole | Propyl | 1H-1,2,3-triazol-1-yl-ethyl | Liquid; ESI-MS: 449.5/450.2 | Antitrypanosomal (IC₅₀: 0.8 µM) |

| Bis[6-(2-furyl)thieno[2,3-b]pyridine-2-carboxamide] derivatives (9a,b) | Thieno-pyridine | None | Furan-2-yl | Solid; IR: 1680 cm⁻¹ (C=O) | Antimicrobial (MIC: 12.5 µg/mL) |

| 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone | Pyrazole | Phenyl | 2,3-Dimethylphenyl | Not reported | Kinase inhibition (hypothesized) |

Key Findings

Core Heterocycle Impact: The target compound’s pyridazine-triazole core differs from imidazo-pyridine (e.g., 8p, 10a) or pyrazole (e.g., ) systems. Pyridazine’s electron-deficient nature may enhance binding to nucleotide-binding pockets compared to imidazo-pyridine’s planar structure . Compounds with thieno-pyridine cores (e.g., ) exhibit strong antimicrobial activity, suggesting the target’s pyridazine system could be similarly effective if electron-deficient regions favor target engagement.

Substituent Effects :

- Furan-2-carbonyl on piperazine (target) vs. nitrophenyl (8p) or alkyl-triazole (10a):

- Furan’s aromaticity and moderate lipophilicity may improve blood-brain barrier penetration compared to nitro groups, which are polar but metabolically unstable .

- Triazole Position: 1,2,4-Triazole (target) vs. 1,2,3-triazole (8p, 10a):

- 1,2,4-Triazole’s hydrogen-bonding capability (via N4) may improve target affinity compared to 1,2,3-triazole derivatives .

Biological Activity Trends: Antiparasitic Activity: Imidazo-pyridine-triazole analogs (e.g., 8p, 10a) show low µM IC₅₀ values against Leishmania and Trypanosoma, linked to nitro groups’ redox activity . The target’s lack of nitro groups may reduce toxicity but require evaluation. Antimicrobial Activity: Furan-containing thieno-pyridines (e.g., ) achieve MICs of 12.5 µg/mL, suggesting the target’s furan moiety could synergize with pyridazine for similar efficacy.

Research Implications

- Structural Optimization : Replacing imidazo-pyridine with pyridazine-triazole may balance electron deficiency and metabolic stability.

- Activity Prediction : The target’s furan carbonyl group aligns with antimicrobial hits in , warranting in vitro testing against Gram-positive pathogens.

- Synthetic Feasibility : Piperazine-furan linkages are synthetically accessible via amide coupling, as demonstrated in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.